Alminoprofen is a substituted aniline that is ibuprofen in which the isobutyl group is replaced by a (2-methylprop-2-en-1-yl)amino group. A non-steroidal anti-inflammatory drug, it is used for treatment of inflammatory and rheumatic disorders. It has a role as a non-steroidal anti-inflammatory drug, an antirheumatic drug, an antipyretic, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 3.1.1.4 (phospholipase A2) inhibitor, a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is a monocarboxylic acid, a substituted aniline, an amino acid and a secondary amino compound. Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) whose physiochemical characteristics make it a member of the phenylpropionic acid class of chemical substances.
Related Compounds
Aspirin
Indomethacin
Relevance: Indomethacin is another commonly used comparator to Alminoprofen in research investigating analgesic and anti-inflammatory properties. While both drugs exhibit inhibitory effects on writhing reactions and prostaglandin production, Alminoprofen demonstrates a more favorable safety profile, particularly concerning renal function []. Studies show that Alminoprofen, unlike Indomethacin, does not significantly impact renal function indicators like urinary prostaglandins and blood urea nitrogen (BUN) [].
Ibuprofen
Diclofenac Sodium
Relevance: Diclofenac sodium serves as a comparator to Alminoprofen in studies evaluating analgesic effects and potential side effects []. While both drugs exhibit analgesic properties, research suggests that they may have similar effects on serum electrolyte levels, creatinine, and urea, indicating potential renal implications with prolonged use [].
Phenylquinone
Relevance: Phenylquinone is used as a pain inducer in writhing tests to assess the analgesic efficacy of Alminoprofen []. The results of these studies are used to compare the pharmacological profile of Alminoprofen to other NSAIDs.
Acetylcholine
Relevance: Similar to Phenylquinone, Acetylcholine serves as a pain inducer in writhing tests to evaluate the analgesic properties of Alminoprofen []. These studies help establish the pharmacological profile of Alminoprofen and compare its efficacy to other NSAIDs in different pain models.
Zymosan
Relevance: Zymosan is used to induce writhing in animal models, particularly inflammation-mediated pain [, ]. This model is relevant to Alminoprofen's action as it has been shown to effectively inhibit writhing induced by Zymosan, highlighting its anti-inflammatory properties and providing insights into its mechanism of action [, ].
Kaolin
Relevance: Intraperitoneal administration of Kaolin induces a writhing reaction in mice, serving as a model for studying bradykinin-induced pain and the analgesic activity of NSAIDs, including Alminoprofen [, ]. This model is particularly relevant to Alminoprofen as research suggests that its analgesic effects may involve the modulation of bradykinin pathways [, ].
Prostaglandin E2 (PGE2)
Relevance: Alminoprofen's ability to inhibit the production of PGE2, as evidenced by its effects on LPS-induced fever and sodium urate crystal-induced inflammation models, is a crucial aspect of its anti-inflammatory mechanism [, ]. The research highlights that Alminoprofen's effectiveness in these models is, in part, due to its ability to suppress the synthesis of PGE2, thus reducing inflammation and associated pain.
Leukotrienes
Relevance: Alminoprofen's unique ability to inhibit arachidonate 5-lipoxygenase, the enzyme responsible for leukotriene synthesis, sets it apart from many other NSAIDs, including Ibuprofen []. This distinct feature suggests that Alminoprofen may offer therapeutic benefits in treating conditions involving leukotriene-mediated inflammation, such as asthma and allergic reactions.
Loxoprofen
Relevance: While both are NSAIDs, a case study reported a patient experiencing eosinophilic pneumonia potentially induced by Loxoprofen, with cross-reactivity to Alminoprofen and Pranoprofen also observed []. This finding highlights the potential for cross-sensitivity among NSAIDs, even with structural differences.
Pranoprofen
Relevance: Like Loxoprofen, Pranoprofen's relevance lies in a case report where a patient showing potential Loxoprofen-induced eosinophilic pneumonia also exhibited cross-reactivity to Pranoprofen and Alminoprofen []. This observation underscores the possibility of shared sensitivities among individuals to structurally related NSAIDs.
Tiaprofenic Acid
Relevance: A cross-reactivity study on patients with photoallergy to either Ketoprofen or Tiaprofenic acid revealed that the photoallergy stemmed from the benzophenone component of Ketoprofen or the structurally similar thiophene-phenylketone moiety of Tiaprofenic acid, and not their shared arylpropionic acid function []. This study is relevant to Alminoprofen as it also possesses an arylpropionic acid structure, suggesting that it might be tolerated by patients sensitized to Ketoprofen or Tiaprofenic acid due to the benzophenone moiety [].
Naproxen
Relevance: Naproxen serves as a comparator in research exploring the analytical techniques for quantifying NSAIDs, including Alminoprofen, in pharmaceutical formulations []. The inclusion of both compounds in these analytical studies highlights the similarities in their chemical properties and analytical challenges.
Ketoprofen
Relevance: Ketoprofen is included in studies investigating the simultaneous analysis and quantification of various NSAIDs, including Alminoprofen, in pharmaceutical preparations []. This inclusion signifies the comparable analytical characteristics and challenges associated with these compounds.
Flurbiprofen
Relevance: Flurbiprofen is incorporated in studies that focus on the development and validation of analytical methods for quantifying multiple NSAIDs concurrently, including Alminoprofen, in pharmaceutical products []. This inclusion signifies the comparable analytical properties and challenges associated with these compounds.
Bendroflumethiazide
Relevance: The relevance of Bendroflumethiazide stems from its use as a model chiral drug to assess the chiral recognition efficiency of a new chiral stationary phase (CSP) []. This CSP exhibited excellent chiral resolution capabilities for Bendroflumethiazide and other chiral drugs, including Alminoprofen, highlighting its potential for separating and analyzing enantiomers of these drugs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AGN-194310, also known as VTP-194310, is a pan-antagonist of retinoic acid receptors (RARs) with Kd values of 3nM, 2nM and 5nM for RAR α, RARβ and RARγ, respectively. AGN 194310 has been reported to bind to RARs with equal and high Kd values of 3, 2 and 5nM for RAR α, RARβ and RARγ, respectively, by in vitro binding experiments. In addition, AGN 194310 has been revealed to potently inhibit the colony formation by ITS+-grown cell lines with IC50 values of 16 ± 5nM for LNCaP cells; 18 ± 6nM for PC3 cells; and 34 ± 7nM for DU-145 cells. Apart from these, because of binding to and mediating the effects via RARs, AGN 194310 has been demonstrated to inhibit agonist-induced (TTNPB) differentiation of HL60 cells. AGN 194310 has also shown the accumulation of cell in G1 and the function of induced apoptosis.
AGN-201904Z or AGN 201904-Z is a new, slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI) rapidly converted to omeprazole in the systemic circulation giving a prolonged residence time. AGN 201904-Z produced a significantly greater and more prolonged acid suppression than esomeprazole, and nocturnal acid suppression was more prolonged over all 5 days. AGN 201904-Z should provide true once-a-day treatment and better clinical efficacy than current PPIs.